molecular formula C11H10N2O3S B1517243 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid CAS No. 1082128-37-7

2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid

Cat. No. B1517243
M. Wt: 250.28 g/mol
InChI Key: KFLHENXIIHYTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid” is a chemical compound with the CAS Number: 1082128-37-7. It has a linear formula of C11H10N2O3S . It appears as a white to brown solid .


Molecular Structure Analysis

The molecular weight of “2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid” is 250.28 . The InChI code for the compound is 1S/C11H10N2O3S/c12-11-13-9(6-17-11)7-2-1-3-8(4-7)16-5-10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

“2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid” is a white to brown solid . The compound has a molecular weight of 250.28 .

Scientific Research Applications

Antimicrobial Activity

2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid derivatives have shown promise in antimicrobial applications. A study demonstrated the synthesis of various derivatives of this compound and their subsequent evaluation for antimicrobial activities against several microbial strains, showing significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016). Another research elaborated on the synthesis of novel phenoxyacetic acid derivatives and their antimycobacterial properties against Mycobacterium tuberculosis, with some compounds showing high effectiveness (Ali & Shaharyar, 2007).

Conformational Analysis

Research has also been conducted on the conformational aspects of phenoxyacetic acid derivatives. Studies involving crystallographic analysis have provided insights into the molecular conformations of these compounds in different states, contributing to a deeper understanding of their structural properties (Lynch et al., 2003); (Lynch et al., 1999).

Chemical Synthesis and Transformations

The compound has been a focus in studies involving chemical synthesis and transformations. Research has explored the synthesis of various derivatives and their potential applications. For example, studies on the synthesis of formazans from related compounds have provided valuable information for further pharmaceutical research (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, the synthesis and analysis of triorganotin(IV) complexes of related compounds have contributed to the understanding of metal-organic chemistry and potential applications in materials science (Baul et al., 2002).

Antioxidant Properties

Some derivatives of 2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid have been studied for their antioxidant properties. Research focusing on the action of phenolic compounds as inhibitors of lipid peroxidation and as peroxyl radical scavengers has provided insights into their potential therapeutic applications (Dinis, Maderia, & Almeida, 1994).

Application in Materials Science

There is also research exploring the use of derivatives in materials science, such as the study on pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media. This research combines experimental and theoretical approaches to assess the effectiveness of these compounds in corrosion inhibition, illustrating their potential industrial applications (Lgaz et al., 2018).

Safety And Hazards

The safety data sheet (MSDS) for “2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid” can be found at the provided link . For specific safety and hazard information, please refer to the MSDS.

properties

IUPAC Name

2-[3-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c12-11-13-9(6-17-11)7-2-1-3-8(4-7)16-5-10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLHENXIIHYTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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